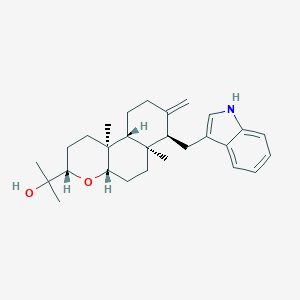

![molecular formula C24H14 B048543 Dibenzo[b,j]fluoranthene CAS No. 5385-22-8](/img/structure/B48543.png)

Dibenzo[b,j]fluoranthene

Overview

Description

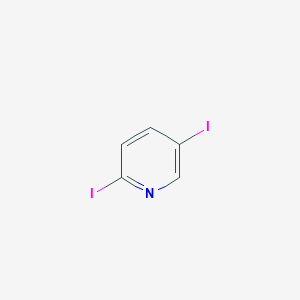

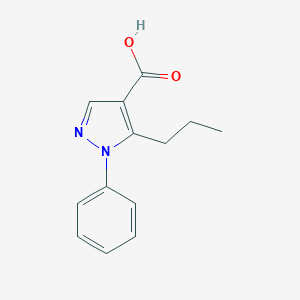

Dibenzo[b,j]fluoranthene is a type of polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12 . It is a colorless solid that is poorly soluble in most solvents .

Synthesis Analysis

The synthesis of Dibenzo[b,j]fluoranthene involves several crucial steps, including a Suzuki coupling between appropriately substituted 2-bromo-acenaphthylene-1-carbaldehydes and 2-formylbenzeneboronates, followed by McMurry ring closure .Molecular Structure Analysis

The molecular structure of Dibenzo[b,j]fluoranthene consists of 20 carbon atoms and 12 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H .Physical And Chemical Properties Analysis

Dibenzo[b,j]fluoranthene appears as yellow crystals and is water-insoluble . The molecular weight is 252.3093 g/mol .Scientific Research Applications

Dibenzotetraphenylperiflanthene, a derivative of Dibenzo[b,j]fluoranthene, exhibits high fluorescence quantum yields, reversible electrochemistry, and electrogenerated chemiluminescence, potentially useful for blue and orange-red light production (Debad et al., 1996).

Dibenzo[a,e]fluoranthene (DBF) covalently binds to DNA, transfer RNA, and polyribonucleotides, mainly affecting guanine content. This binding suggests potential implications for genetic material interaction (Périn-Roussel et al., 1978).

DBF and its dihydrodiols can bind covalently to DNA. Vicinal epoxidation is dominant in the presence of microsomes, indicating a complex interaction with DNA (Périn-Roussel et al., 1983).

Exposure to DBF and its major metabolites can cause DNA-protein crosslinks in cultured mouse fibroblasts, increasing with time. This finding highlights its potential for DNA damage (Périn-Roussel et al., 1984).

DNA adducts formed by benzo[b]fluoranthene in mouse skin suggest that phenolic dihydrodiols exhibit tumor-initiating activity. This finding is significant in understanding carcinogenic pathways (Weyand et al., 1993).

DBF preferentially binds to DNA loop extremities in mouse fibroblast nuclei, potentially causing excess damage in loop DNA attached to the cage. This specificity in binding sites is notable for understanding its genetic impact (Périn-Roussel et al., 1988).

The carcinogen DBF undergoes a complex multi-step metabolism, with DNA binding likely occurring through a vicinal dihydrodiol epoxide of ring A or D. This complex metabolism highlights its potential in carcinogenicity studies (Saguem et al., 1983).

Safety And Hazards

Future Directions

properties

IUPAC Name |

hexacyclo[11.10.1.03,8.09,24.014,23.015,20]tetracosa-1,3,5,7,9(24),10,12,14(23),15,17,19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-4-9-18-15(6-1)12-13-20-22-14-16-7-2-3-8-17(16)19-10-5-11-21(23(18)20)24(19)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGLBVYJRMXXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,j]fluoranthene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

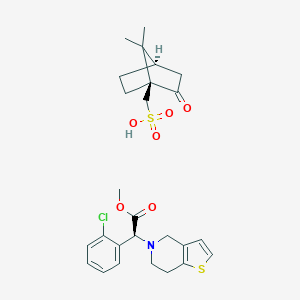

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

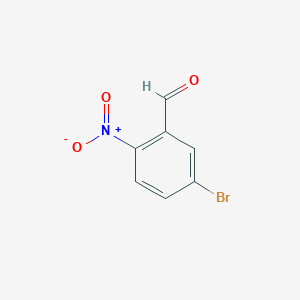

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)

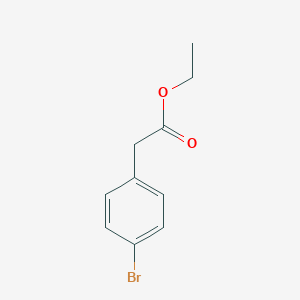

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)